molecular formula C8H6BrIO2 B2786142 2-Bromo-5-iodo-3-methylbenzoic acid CAS No. 1022983-52-3

2-Bromo-5-iodo-3-methylbenzoic acid

Cat. No.: B2786142
CAS No.: 1022983-52-3
M. Wt: 340.942
InChI Key: WCJSBZQQLKPJSB-UHFFFAOYSA-N
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Description

2-Bromo-5-iodo-3-methylbenzoic acid (CAS 1022983-52-3) is a halogenated benzoic acid derivative with the molecular formula C8H6BrIO2 and a molecular weight of 340.94 g/mol . This compound serves as a versatile chemical synthon and building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions, where the bromo and iodo substituents allow for sequential and selective functionalization of the aromatic ring. Research into structurally related 5-bromo-2-iodobenzoic acid hydrazide-hydrazones has demonstrated significant in vitro bioactivity, including pronounced cytotoxicity against human tumor cell lines such as 769-P and HepG2, suggesting potential for developing new anticancer agents . Some derivatives also exhibit moderate antimicrobial activity against a panel of microorganisms . The compound should be stored in a dark place, sealed in dry conditions at room temperature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-iodo-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO2/c1-4-2-5(10)3-6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJSBZQQLKPJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 2 Bromo 5 Iodo 3 Methylbenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A retrosynthetic analysis of 2-bromo-5-iodo-3-methylbenzoic acid reveals several potential synthetic pathways. The primary disconnections involve the carbon-halogen and carbon-carbon bonds, leading back to simpler, more readily available starting materials.

One plausible retrosynthetic route begins by disconnecting the carboxyl group, suggesting a late-stage carboxylation of a dihalogenated toluene (B28343) derivative. This could be achieved via a Grignard reaction with carbon dioxide or by the oxidation of a methyl group. ias.ac.ingoogle.com Further disconnection of the halogen atoms from the toluene backbone presents two main strategies: the sequential halogenation of m-toluic acid or a related toluene derivative, or the synthesis of a pre-functionalized aniline (B41778) followed by Sandmeyer reactions.

Another key retrosynthetic strategy involves the manipulation of an aminobenzoic acid precursor. For instance, starting from 2-amino-3-methylbenzoic acid, sequential halogenation and diazotization-iodination could yield the target molecule. The choice of strategy depends on the desired regioselectivity and the commercial availability of the starting materials. The directing effects of the substituents at each step are crucial for a successful synthesis. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. rsc.orgorgsyn.org These competing influences must be carefully managed to achieve the desired 1,2,3,5-substitution pattern.

Classical and Modern Approaches to Halogenated and Alkylated Benzoic Acid Synthesis

The synthesis of halogenated and alkylated benzoic acids can be accomplished through a variety of classical and modern techniques. These methods offer different levels of regioselectivity, efficiency, and functional group tolerance.

Directed Halogenation Strategies (Bromination and Iodination) on Benzoic Acid Scaffolds

The introduction of bromine and iodine onto a benzoic acid scaffold requires precise control of the reaction conditions to achieve the desired regiochemistry. The directing effects of the existing substituents on the aromatic ring play a pivotal role in determining the position of the incoming halogen.

The regioselectivity of electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the benzene (B151609) ring. fiveable.melibretexts.org Activating groups, such as methyl groups, direct incoming electrophiles to the ortho and para positions, while deactivating groups, like the carboxylic acid group, direct them to the meta position. rsc.orgorgsyn.org In the case of 3-methylbenzoic acid, the methyl group activates the ring and directs substitution to the ortho and para positions (positions 2, 4, and 6), while the carboxylic acid group deactivates the ring and directs to the meta positions (position 5). ucalgary.cajku.at The interplay of these effects can lead to a mixture of products, making regioselective synthesis challenging.

Modern catalytic methods have been developed to improve regioselectivity. For example, iridium-catalyzed ortho-iodination of benzoic acids has been shown to be highly selective, proceeding under mild conditions. researchgate.netacs.orgdiva-portal.org Similarly, palladium-catalyzed meta-C–H bromination of benzoic acid derivatives has been reported, offering an alternative to classical electrophilic substitution. nih.gov

Table 1: Regioselective Halogenation of Benzoic Acid Derivatives

Starting MaterialHalogenating AgentCatalyst/ConditionsProduct(s)Yield (%)Reference
2-Methylbenzoic acidNIS[Cp*IrCl2]2, AgNTf22-Methyl-6-iodobenzoic acidHigh acs.org
4-Methylbenzoic acidNBSFeBr34-Methyl-3-bromobenzoic acid92.4 derpharmachemica.com
3-Chlorobenzoic acidNBPPd(OAc)23-Chloro-5-bromobenzoic acidGood nih.gov
Benzoic acidI2Ir(III) complex, HFIPo-Iodobenzoic acidExcellent acs.orgdiva-portal.org

A common strategy for the synthesis of dihalogenated aromatic compounds is the sequential introduction of the halogens. This can be achieved through a combination of electrophilic halogenation and other functional group transformations.

A powerful method for the introduction of iodine is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by treatment with a copper(I) iodide salt. diva-portal.orgulethbridge.ca This reaction is particularly useful as it allows for the introduction of iodine in positions that may not be accessible through direct iodination. For example, 2-amino-5-bromo-3-methylbenzoic acid could be synthesized and then subjected to a Sandmeyer reaction to introduce the iodine at the 2-position.

Electrophilic bromination is a standard method for introducing bromine onto an aromatic ring. Reagents such as bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3) are commonly used. derpharmachemica.com The regioselectivity of this reaction is determined by the directing effects of the existing substituents.

Table 2: Sequential Halogenation Reactions

PrecursorReaction 1 (Reagents)IntermediateReaction 2 (Reagents)Final ProductOverall Yield (%)Reference
2-Amino-3-methylbenzoic acidNBS2-Amino-5-bromo-3-methylbenzoic acid1. NaNO2, HCl 2. KI2-Iodo-5-bromo-3-methylbenzoic acid-
o-Toluidine (B26562)1. NaNO2, HBr 2. CuBro-BromotolueneI2, oxidizing agent2-Bromo-x-iodotoluene- publish.csiro.au
2-Iodobenzoic acidBrominating agent2-Iodo-5-bromobenzoic acid--- researchgate.net
5-Amino-2-bromobenzoic acid1. NaNO2, acid 2. KI2-Bromo-5-iodobenzoic acid--- google.com

Introduction and Manipulation of Alkyl Groups (Methyl) on Aromatic Rings

The methyl group in this compound can be introduced through various methods, with the Friedel-Crafts alkylation being a classic example. This reaction involves the treatment of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst. However, Friedel-Crafts alkylation is often limited by issues such as polysubstitution and carbocation rearrangements. google.com

An alternative is to introduce the methyl group as part of the initial starting material, for example, by using a substituted toluene derivative. The methyl group can also be manipulated, for instance, by oxidation to a carboxylic acid at a later stage in the synthesis. researchgate.net

Carboxylation Techniques (e.g., Grignard Reaction followed by CO2 capture)

The carboxylic acid group can be introduced onto the aromatic ring through several methods. A widely used technique is the carboxylation of a Grignard reagent. libretexts.org This involves the formation of an organomagnesium halide from an aryl halide, which then reacts with carbon dioxide to form a carboxylate salt. Subsequent acidification yields the carboxylic acid. acs.orgnih.gov This method is advantageous as it allows for the formation of a new carbon-carbon bond and the introduction of the carboxyl group in a single transformation. ucalgary.ca However, the presence of other functional groups that are incompatible with Grignard reagents can be a limitation. libretexts.orgucalgary.ca

Step-by-Step Synthesis Pathways Reported for Similar Compounds and Their Adaptability to this compound

Synthesis from Simpler Halogenated Aromatic Precursors

A common strategy for synthesizing polysubstituted aromatic compounds is the sequential halogenation of a simpler, readily available precursor. This approach allows for controlled introduction of different halogens at specific positions on the aromatic ring.

A plausible pathway for synthesizing this compound could start from 2-amino-3-methylbenzoic acid. This precursor can undergo a Sandmeyer-type reaction for the introduction of iodine. The amino group is first converted to a diazonium salt using sodium nitrite (B80452) in an acidic medium. Subsequent treatment with potassium iodide introduces the iodine atom at the 2-position, yielding 2-iodo-3-methylbenzoic acid. chemicalbook.com The next step would be the regioselective bromination of this intermediate. The directing effects of the existing substituents (the carboxyl group and the iodine atom) would need to be carefully considered to achieve bromination at the desired 5-position.

Alternatively, a route starting from o-toluidine (2-methylaniline) can be envisioned, drawing parallels from the synthesis of 2-bromo-5-iodo-benzyl alcohol. google.com This would involve:

Iodination: Introduction of iodine onto the aromatic ring of o-toluidine.

Diazotization and Bromination: The amino group of the resulting iodinated aniline is converted to a diazonium salt and subsequently replaced with bromine. google.com

Oxidation: The final step would be the oxidation of the methyl group to a carboxylic acid. This is a common transformation, often achieved using strong oxidizing agents like potassium permanganate (B83412) or nitric acid. google.com

Another approach involves the C-H activation/halogenation of benzoic acids. For instance, iridium-catalyzed ortho-iodination of benzoic acids has been reported, offering a direct method to introduce iodine at the position adjacent to the carboxyl group under mild conditions. acs.org Starting with 3-methylbenzoic acid, one could potentially perform an ortho-iodination to get 2-iodo-3-methylbenzoic acid. Subsequent bromination would then be required. Palladium-catalyzed C-H bromination has been shown to be effective for the meta-position of certain benzoic acid derivatives, which could be adapted for this synthesis. rsc.org

Decarboxylative halogenation presents another synthetic alternative, where a carboxylic acid group is replaced by a halogen. acs.org This method is particularly useful for accessing regioisomers that are difficult to obtain through direct electrophilic substitution. acs.org

One-Pot Synthetic Approaches for Enhanced Efficiency and Yield

One-pot syntheses are highly valued in modern organic chemistry for their efficiency, reduced waste, and avoidance of isolating potentially unstable intermediates. jocpr.com Such strategies could be adapted for the synthesis of this compound.

A potential one-pot procedure could involve the sequential halogenation of a suitable precursor. For example, a process could be designed where an iodoarene is first oxidized, then coupled in situ with another aromatic compound, and finally precipitated. researchgate.net While this specific example is for diaryliodonium salts, the principle of sequential reactions in a single vessel is applicable.

Another one-pot strategy could combine oxidation and halogenation. For instance, a tandem halogenation-oxidation-Wittig reaction has been described for the synthesis of α-bromo-α,β-unsaturated esters from alcohols. mdpi.com Adapting this concept, one might devise a one-pot process starting from a simpler aromatic alcohol, though this would require significant modification for the synthesis of a benzoic acid.

One-pot preparations of ω-bromoesters from aromatic aldehydes and diols have also been developed, highlighting the utility of including multiple transformations in a single operation. jocpr.com The synthesis of N-iodo sulfoximines from sulfides in a one-pot cascade reaction further demonstrates the feasibility of complex transformations without isolating intermediates. nih.gov These examples underscore the potential for developing an efficient one-pot synthesis for this compound, likely involving sequential addition of different halogenating agents and an oxidizing agent to a common precursor like 3-methyl-benzoic acid under carefully controlled conditions.

Optimization of Reaction Conditions, Catalysis, and Yields for Target Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the optimization of reaction parameters. This includes the choice of catalysts, solvents, temperature, and the nature of the halogenating agents.

For the halogenation steps, various catalysts and reagents can be employed. In palladium-catalyzed C-H bromination, the choice of ligand and additive is crucial. rsc.org For example, N-Ac-Gly-OH as a ligand and an additive like AgOAc can significantly influence the yield and selectivity. rsc.org Similarly, for iridium-catalyzed C-H iodination, the solvent can play a unique and critical role, with 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) enabling the reaction to proceed under mild conditions without any additional base or additive. acs.org

The choice of halogenating agent is also critical. While elemental bromine and iodine can be used, reagents like N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are often preferred for their easier handling and higher selectivity. jocpr.comgoogle.com The reaction conditions for using these reagents, such as temperature and reaction time, must be carefully optimized to maximize the yield of the desired dihalogenated product and minimize side reactions.

The table below summarizes optimization data for similar halogenation and related reactions, which can inform the synthesis of the target compound.

Reaction TypeSubstrateCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
meta-C–H BrominationAniline derivativePd(OAc)₂, N-Tf–β-Ala–OHHFIP90Good to excellent rsc.org
ortho-C–H IodinationBenzoic acid[Cp*IrI₂]₂HFIP40-65High yields (70-98%) acs.org
Quinazolinone Synthesis2-halobenzoic acidChitosan-supported CuIiPrOH/H₂O90Up to 99% beilstein-journals.org
Oxidative DeprotectionBenzaldehyde tosylhydrazoneI₂DMSO100Good to excellent (up to 96%) nih.gov
Amide SynthesisBenzoic acidCeric ammonium (B1175870) nitrate (B79036) (CAN)Solvent-free (Microwave)160-165Near-quantitative mdpi.com

Green Chemistry Principles and Sustainable Synthesis Approaches for Halogenated Benzoic Acids

The synthesis of halogenated benzoic acids traditionally involves methods that can be environmentally detrimental, often using hazardous reagents and chlorinated solvents. rsc.org Applying the principles of green chemistry aims to mitigate these issues by designing safer, more efficient, and sustainable synthetic routes. wjpmr.commun.ca

Key green chemistry principles applicable to the synthesis of this compound include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic C-H activation/halogenation reactions are generally more atom-economical than classical methods that use stoichiometric activating reagents. chemrxiv.org

Use of Safer Solvents and Auxiliaries : Many traditional halogenation reactions are performed in hazardous chlorinated solvents. rsc.org Green approaches favor the use of safer solvents like water, ethanol, or in some cases, solvent-free conditions. mdpi.comresearchgate.netresearchgate.net For example, electrochlorination of aromatic compounds has been successfully carried out using seawater as a sustainable chlorine source. researchgate.net

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. acs.org The development of efficient catalysts for halogenation, such as chitosan-supported copper (I) or various iridium and palladium complexes, is a key area of green chemistry research. acs.orgrsc.orgbeilstein-journals.org

Use of Renewable Feedstocks : While not always directly applicable to this specific synthesis, the principle encourages the use of starting materials derived from renewable sources.

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can also be a green alternative, often leading to shorter reaction times and higher yields. mdpi.com

Sustainable approaches to halogenation focus on replacing hazardous elemental halogens with safer alternatives and using cleaner oxidants. rsc.org For example, halide salts like potassium chloride or bromide can be used as the halogen source in combination with clean oxidants like hydrogen peroxide, with water being the only byproduct. rsc.org Electrochemical methods that generate the halogenating species in situ from halide salts are also a promising green alternative. chemrxiv.orgresearchgate.net An indole-catalytic protocol for electrophilic bromination in a lipophilic, non-polar medium like heptane (B126788) has been reported, which avoids hazardous solvents and allows for easy product purification. rsc.org

Structural Elucidation and Conformational Analysis of 2 Bromo 5 Iodo 3 Methylbenzoic Acid

X-ray Crystallography and Solid-State Structural Investigations

While a specific crystal structure for 2-Bromo-5-iodo-3-methylbenzoic acid has not been detailed in the surveyed literature, the solid-state arrangement can be reliably predicted based on extensive studies of related halobenzoic acids. rsc.orgnih.govnih.govmdpi.comrsc.org X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

The crystal structure of this compound is expected to be governed by a combination of strong and weak non-covalent interactions.

Hydrogen Bonding: The most dominant intermolecular interaction in the vast majority of crystalline carboxylic acids is the formation of a robust, centrosymmetric dimer. researchgate.net This motif is formed by two strong O-H···O hydrogen bonds between the carboxyl groups of two separate molecules, creating a characteristic eight-membered ring.

Halogen Bonding: A key feature in the crystal packing of this molecule would be halogen bonding. nih.govjyu.fi This is a directional, non-covalent interaction where a halogen atom (Lewis acid) interacts with a Lewis base. The iodine atom, being larger and more polarizable, is a stronger halogen bond donor than bromine. Potential halogen bonds could form between the iodine or bromine atoms and the carbonyl oxygen of a neighboring carboxylic acid (I···O or Br···O), or between the halogen atoms themselves (e.g., I···Br). The strength and prevalence of these interactions are influenced by the other substituents on the aromatic ring. jyu.fi

Conformational Analysis in Solution and Gas Phase

The conformational preferences of this compound in the gas and solution phases are primarily determined by the orientation of the carboxylic acid group relative to the benzene (B151609) ring and the interactions between the substituents.

Gas Phase Conformational Analysis: In the gas phase, isolated benzoic acid molecules can exist in different conformations arising from rotation around the C-C bond connecting the carboxylic group to the phenyl ring. The two principal conformers are the cis and trans forms, defined by the O=C-O-H dihedral angle being close to 0° or 180°, respectively. uc.pt For the parent benzoic acid, the cis conformer is planar and lower in energy. uc.pt

For substituted benzoic acids, particularly those with ortho substituents, these conformational energies are significantly altered. uc.ptnih.gov The presence of the ortho-bromo group and the meta-methyl group in this compound would introduce steric and electronic effects. Theoretical calculations on ortho-halobenzoic acids show that the cis conformer, where the hydroxyl proton is oriented away from the ortho substituent, is generally the most stable. nist.gov The energy difference between the cis and higher-energy trans conformers can be substantial. uc.pt For 2-bromo- and 2-iodobenzoic acids, the anti-anti conformer (a type of cis arrangement) becomes non-planar due to the size of the halogen. nist.gov The gas-phase acidity is also found to be dependent on the conformation, with the cis-like conformers generally corresponding to the experimental acidity values. mdpi.com

Solution Phase Conformational Analysis: In solution, the conformational equilibrium and state of association are highly dependent on the nature of the solvent. ucl.ac.ukmanchester.ac.uk Spectroscopic methods such as FTIR and NMR are instrumental in probing these states. ucl.ac.uk

In Apolar Solvents: In non-polar or weakly polar solvents, halogenated benzoic acids predominantly form the classic hydrogen-bonded cyclic dimers that are also observed in the solid state. ucl.ac.uk

In Polar/Hydrogen-Bonding Solvents: In polar solvents capable of acting as hydrogen bond acceptors (e.g., DMSO, acetone), the formation of solute-solute hydrogen-bonded dimers is significantly inhibited. ucl.ac.uk Instead, the carboxylic acid group forms hydrogen bonds with the solvent molecules (O-H···O_Solvent_). This disruption of self-association can favor other types of weaker interactions, such as π-π stacking between the aromatic rings of the acid molecules. ucl.ac.uk

The flexibility of the molecule and the specific nature of the solute-solvent interactions determine the predominant species in solution, which has important implications for processes like crystallization, as the solution-phase associates can be precursors to nucleation. ucl.ac.uknih.gov

Chemical Reactivity and Reaction Pathways of 2 Bromo 5 Iodo 3 Methylbenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations to create a diverse array of derivatives.

The carboxylic acid functionality of 2-bromo-5-iodo-3-methylbenzoic acid can be readily converted into esters and amides, which are common intermediates in the synthesis of more complex molecules.

Esterification is typically achieved through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. rsc.org For instance, the methyl ester can be prepared by refluxing the acid in methanol (B129727) with catalytic sulfuric acid. rsc.org Phase transfer catalysis has also been employed for the methylation of similar substituted benzoic acids, offering a milder and more efficient alternative. nih.gov

Amidation reactions involve the coupling of the carboxylic acid with an amine. Direct coupling can be challenging and often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (1-hydroxybenzotriazole). thieme-connect.com A more common approach involves the conversion of the carboxylic acid to a more reactive acyl chloride by treatment with thionyl chloride or oxalyl chloride. thieme-connect.comresearchgate.net The resulting acyl chloride can then be reacted with an amine in the presence of a base to form the corresponding amide in high yield. thieme-connect.com

These esterification and amidation reactions are crucial for modifying the properties of the parent molecule and for introducing new functionalities that can be used in subsequent synthetic steps.

Table 1: Examples of Esterification and Amidation Reactions
Reaction TypeReagents and ConditionsProduct TypeSignificance
EsterificationAlcohol (e.g., Methanol), Strong Acid Catalyst (e.g., H₂SO₄), RefluxEsterProtection of the carboxylic acid, intermediate for further reactions. rsc.org
Amidation (via acyl chloride)1. SOCl₂ or (COCl)₂ 2. Amine, BaseAmideIntroduction of diverse amide functionalities, building block for complex molecules. thieme-connect.com
Amidation (direct coupling)Amine, Coupling Agents (e.g., EDCI, HOBt)AmideMilder conditions compared to the acyl chloride method, but can have limitations. thieme-connect.com

The carboxylic acid group can be reduced to a primary alcohol, providing another avenue for derivatization. Common reducing agents like lithium aluminum hydride (LiAlH₄) can be used for this transformation, although the handling of this reagent can be hazardous, especially on an industrial scale due to the generation of hydrogen gas. google.com

Milder and more recent methods for the reduction of carboxylic acids include manganese(I)-catalyzed hydrosilylation. acs.org This method uses a catalyst like [MnBr(CO)₅] with a silane (B1218182) reducing agent, such as phenylsilane (B129415) (PhSiH₃), and has been shown to be effective for a range of aromatic carboxylic acids, including those with halogen substituents, without causing dehalogenation. acs.org The resulting benzyl (B1604629) alcohol, 2-bromo-5-iodo-3-methylbenzyl alcohol, is a valuable intermediate that can undergo further reactions, such as oxidation to the corresponding aldehyde or substitution of the hydroxyl group. google.comsigmaaldrich.com

Decarboxylation, the removal of the carboxyl group, can be achieved under certain conditions, although it is not a common transformation for benzoic acids unless specific directing groups are present or harsh conditions are employed. For some substituted benzoic acids, decarboxylation can be facilitated by copper catalysts in the presence of quinoline (B57606) at high temperatures. The mechanism of such reactions often involves the formation of a copper carboxylate intermediate. Recent research has also explored arylation reactions that proceed via a decarboxylation step. semanticscholar.org

Reactivity of the Halogen Substituents (Bromine at C2, Iodine at C5)

The presence of two different halogen atoms on the aromatic ring, bromine at the C2 position and iodine at the C5 position, is a key feature of this compound. This di-halogenation allows for selective functionalization through various cross-coupling reactions, primarily catalyzed by palladium.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions due to the differential reactivity of the C-I and C-Br bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. nih.gov It is widely used to form biaryl compounds. rsc.orgnih.gov The carboxylate group can act as a directing group in some Suzuki-Miyaura reactions, influencing the regioselectivity of the coupling. acs.org

Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. beilstein-journals.org This reaction is catalyzed by a palladium complex and requires a base. hud.ac.uk The choice of ligands and reaction conditions can be crucial for achieving high yields and selectivity. ipb.pt

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org This method is highly effective for the synthesis of arylalkynes. nih.govrsc.org

Buchwald-Hartwig Amination: This reaction is used to form a carbon-nitrogen bond by coupling the aryl halide with an amine in the presence of a palladium catalyst and a strong base. polyu.edu.hk It is a versatile method for the synthesis of arylamines.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki-MiyauraOrganoboron Reagent (e.g., Ar-B(OH)₂)Pd Catalyst (e.g., Pd(PPh₃)₄), BaseC-C (Aryl-Aryl) nih.gov
HeckAlkenePd Catalyst (e.g., Pd(OAc)₂), BaseC-C (Aryl-Vinyl) beilstein-journals.org
SonogashiraTerminal AlkynePd Catalyst, Cu(I) Co-catalyst, BaseC-C (Aryl-Alkynyl) libretexts.orgorganic-chemistry.org
Buchwald-HartwigAminePd Catalyst, Ligand, Strong BaseC-N (Aryl-Amine) polyu.edu.hk

A significant aspect of the reactivity of this compound is the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides in oxidative addition to palladium(0) is I > Br > Cl. scispace.com

This difference in reactivity allows for regioselective and orthogonal functionalization of the molecule. The C-I bond at the C5 position is significantly more reactive than the C-Br bond at the C2 position. rsc.org This means that under carefully controlled conditions, a cross-coupling reaction can be performed selectively at the C5 position, leaving the C-Br bond intact for a subsequent, different cross-coupling reaction. scispace.comresearchgate.net

For example, a Sonogashira coupling can be carried out under mild conditions to react selectively with the aryl iodide. rsc.org The resulting product, now containing a bromo substituent and a newly introduced alkynyl group, can then undergo a second cross-coupling reaction, such as a Suzuki-Miyaura coupling, at the less reactive bromo position. beilstein-journals.org This stepwise, selective functionalization is a powerful strategy for the synthesis of complex, highly substituted aromatic compounds from a single starting material. The choice of catalyst, ligands, and reaction conditions can further influence and control this selectivity. acs.orgscispace.com

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)

Ligand Effects and Catalytic System Optimization

The differential reactivity of the carbon-iodine and carbon-bromine bonds in this compound is a key feature in transition-metal-catalyzed cross-coupling reactions. The C-I bond is generally more reactive than the C-Br bond, allowing for selective functionalization. The choice of ligand and optimization of the catalytic system are crucial for controlling the outcome of these reactions.

For example, in cobalt-catalyzed cross-electrophile coupling of aryl halides, bidentate ligands are most commonly used, but for certain substrates, monodentate or tridentate ligands show superior performance. acs.org The optimization of a catalytic system would involve screening various ligands, catalyst precursors (e.g., palladium, nickel, or iron-based), bases, and solvents to achieve the desired selective reaction at either the iodo or bromo position.

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a pathway for the functionalization of electron-poor aromatic rings. masterorganicchemistry.com The reaction proceeds through the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing the negative charge of the intermediate and accelerating the reaction. masterorganicchemistry.com

In this compound, the carboxylic acid group acts as an electron-withdrawing group, which can activate the ring towards SNAr. However, its activating effect is moderate. The position of the electron-withdrawing group relative to the leaving group is critical; ortho and para placements lead to faster reactions than meta placement. masterorganicchemistry.com In this molecule, the bromo and iodo substituents are meta and para, respectively, to the likely deprotonated carboxylate group under basic conditions.

The nature of the halogen also influences the rate of SNAr. Generally, the rate of reaction follows the trend F > Cl > Br > I, as the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Therefore, in a competitive scenario, neither the bromo nor the iodo group would be considered a highly activated leaving group for SNAr compared to a fluoro substituent.

Recent studies have explored SNAr on various aromatic systems, including those with multiple halogen substituents. science.govresearchgate.net While direct SNAr studies on this compound are limited, it is expected that forcing conditions (high temperatures, strong nucleophiles) would be required for substitution to occur. The regioselectivity would likely favor substitution at the position activated by the carboxyl group, although the specific outcome would depend on the reaction conditions and the nucleophile used. Some research suggests that certain SNAr reactions may proceed through a concerted mechanism rather than a stepwise one. mdpi.com

Metal-Halogen Exchange Reactions and Organometallic Intermediates

Metal-halogen exchange is a fundamental reaction for the preparation of organometallic compounds, particularly organolithium and Grignard reagents, from organic halides. wikipedia.orgd-nb.info This reaction is often fast and kinetically controlled, with the rate of exchange typically following the trend I > Br > Cl. wikipedia.org This selectivity is crucial when dealing with di- or polyhalogenated aromatic compounds.

For this compound, treatment with an organolithium reagent like n-butyllithium at low temperatures would be expected to selectively undergo iodine-lithium exchange, leaving the bromo substituent intact. This would generate a lithiated intermediate, 5-bromo-3-methyl-2-lithiobenzoic acid, which can then be trapped with various electrophiles to introduce a new functional group at the 5-position.

Studies on related 1,2-dibromoarenes have demonstrated the utility of regioselective metal-halogen exchange to form benzoic acid analogs after quenching with CO2. researchgate.net Similarly, research on the synthesis of C-aryl glucosides has utilized bromine-lithium exchange on diarylmethane precursors. clockss.org However, attempts to perform bromine-magnesium exchange on some bromobenzoic acid derivatives have been reported to be slow, with side reactions involving the carboxylic acid group being observed. d-nb.info This highlights the importance of carefully selecting the organometallic reagent and reaction conditions to ensure the desired regioselectivity and avoid unwanted side reactions with the carboxylic acid functionality.

Table 1: Predicted Regioselectivity of Metal-Halogen Exchange

Reagent Expected Primary Site of Exchange Product after Quenching with E+
n-BuLi C-I 2-Bromo-5-E-3-methylbenzoic acid

Reactivity of the Methyl Group and Aromatic Ring

Oxidation of the Methyl Group for Further Functionalization

The methyl group on the aromatic ring of this compound can be a site for further functionalization through oxidation. The oxidation of benzylic methyl groups to carboxylic acids is a well-established transformation in organic synthesis. acs.org This can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid (CrO3). The resulting dicarboxylic acid could serve as a precursor for further synthetic manipulations.

Alternatively, more controlled oxidation could potentially lead to the corresponding aldehyde or alcohol. The development of selective oxidation methods is an active area of research. For instance, the oxidation of alcohols can be achieved using hypervalent iodine reagents, which can sometimes be generated in situ from the corresponding iodo-carboxylic acid precursor. researchgate.net While this applies to the oxidation of alcohols, it underscores the utility of iodo-substituted benzoic acids in oxidation chemistry. The reactivity of the methyl group in this compound towards oxidation would be influenced by the electronic nature of the other substituents on the ring.

Electrophilic Aromatic Substitution Patterns and Regiocontrol by Existing Substituents

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for introducing functional groups onto an aromatic ring. masterorganicchemistry.com The regiochemical outcome of SEAr on a substituted benzene (B151609) ring is governed by the directing effects of the existing substituents. In this compound, we have a complex interplay of directing groups.

-COOH (Carboxylic acid): A deactivating, meta-directing group.

-Br (Bromo) and -I (Iodo): Deactivating, ortho-, para-directing groups.

-CH3 (Methyl): An activating, ortho-, para-directing group.

The positions on the ring available for substitution are C4 and C6. The directing effects of the substituents are summarized in the table below.

Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution

Substituent Position Directing Effect Activation/Deactivation
-COOH C1 meta Deactivating
-Br C2 ortho, para Deactivating
-CH3 C3 ortho, para Activating

Considering the positions of the existing substituents, the directing effects would be as follows:

The -COOH group directs incoming electrophiles to the C5 position (already occupied by iodine).

The -Br group directs to its ortho (C3, occupied) and para (C6) positions.

The -CH3 group directs to its ortho (C2 and C4) and para (C6) positions.

The -I group directs to its ortho (C4 and C6) and para (C2, occupied) positions.

Directed ortho-Metalation (DoM) Strategies Utilizing Existing Functionality

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic compounds. wikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.org The resulting aryllithium intermediate can then react with an electrophile. wikipedia.org

The carboxylic acid group in this compound can act as a DMG after in-situ deprotonation to the carboxylate. The carboxylate group is known to direct metalation to the ortho position. organic-chemistry.org In this specific molecule, the positions ortho to the carboxylic acid are C2 and C6. The C2 position is already substituted with a bromine atom. Therefore, DoM would be expected to occur at the C6 position.

This provides a complementary strategy to metal-halogen exchange. While metal-halogen exchange would likely occur at the C5-I bond, DoM would functionalize the C6 position. This allows for the selective introduction of substituents at different positions on the aromatic ring based on the choice of reaction conditions.

It is important to note that a competition between DoM and metal-halogen exchange can exist. However, DoM is often favored when a strong DMG like a carboxylate is present. Studies on other substituted benzoic acids have demonstrated the feasibility of DoM for the synthesis of contiguously substituted aromatic compounds. organic-chemistry.orgdiva-portal.org

Table 3: Comparison of Potential Lithiation Pathways

Method Reagent Proposed Intermediate Position Functionalized
Metal-Halogen Exchange n-BuLi (1 eq.) 5-Bromo-3-methyl-2-lithiobenzoic acid C5

Mechanistic Studies of Key Transformations Involving this compound

The unique structural arrangement of this compound, featuring two different halogen atoms (bromine and iodine) at positions ortho and para to a methyl group and meta to a carboxylic acid group, presents a valuable platform for investigating the mechanisms of selective chemical transformations. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a cornerstone of its synthetic utility, particularly in palladium-catalyzed cross-coupling reactions. Mechanistic studies, often drawing from analogous dihalosubstituted aromatic systems, provide significant insights into the factors governing this selectivity.

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The initial and often rate-determining step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. The energy required for this step is dictated by the carbon-halogen bond dissociation energy, which follows the trend C-I < C-Br < C-Cl. researchgate.net Consequently, the C-I bond in this compound is significantly more susceptible to oxidative addition than the C-Br bond. This inherent reactivity difference is the primary basis for the chemoselectivity observed in its reactions.

Regioselective Suzuki-Miyaura Coupling:

In Suzuki-Miyaura cross-coupling reactions, this compound can be selectively functionalized at the 5-position (originally bearing the iodine atom). This is achieved by carefully controlling the reaction conditions to favor the oxidative addition of the palladium catalyst to the C-I bond over the C-Br bond. The reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base is a powerful tool for forming carbon-carbon bonds. researchgate.net

A plausible mechanistic pathway for the selective Suzuki-Miyaura coupling at the iodine-bearing position is as follows:

Oxidative Addition: The active Pd(0) catalyst preferentially undergoes oxidative addition to the more reactive C-I bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by a base to form a boronate complex, then transfers its organic group to the palladium center, displacing the iodide and forming a diorganopalladium(II) complex.

Reductive Elimination: This complex then undergoes reductive elimination to yield the 5-aryl-2-bromo-3-methylbenzoic acid product and regenerate the Pd(0) catalyst, which can re-enter the catalytic cycle.

Kinetic studies on similar dihaloarene systems have shown that the rate of oxidative addition is significantly faster for aryl iodides than for aryl bromides, thus supporting this selective pathway. snnu.edu.cn Furthermore, computational studies have modeled the transition states of oxidative addition, confirming the lower energy barrier for the C-I bond cleavage compared to the C-Br bond. researchgate.net The presence of the ortho-methyl group and the meta-carboxylic acid can exert secondary electronic and steric effects, but the dominant factor for regioselectivity remains the inherent difference in halogen reactivity. The carboxylic acid moiety can also act as a directing group, influencing the reaction's course, especially when converted to its carboxylate salt. nih.gov

Reaction Reagents and Conditions Major Product Mechanistic Rationale
Selective Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Room Temperature5-Aryl-2-bromo-3-methylbenzoic acidPreferential oxidative addition of Pd(0) to the more labile C-I bond. wikipedia.org
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N)5-Alkynyl-2-bromo-3-methylbenzoic acidThe palladium cycle initiates with selective oxidative addition at the C-I bond, followed by transmetalation from a copper(I) acetylide intermediate. wikipedia.org

Mechanistic Considerations in Sonogashira Coupling:

Similar selectivity is observed in the Sonogashira coupling of terminal alkynes with this compound. The standard Sonogashira reaction employs a dual catalytic system of palladium and copper(I). organic-chemistry.org The proposed mechanism involves two interconnected catalytic cycles. The palladium cycle is initiated by the oxidative addition of the palladium(0) catalyst to the aryl halide. The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and the copper(I) salt in the presence of a base.

For this compound, the palladium catalyst will selectively activate the C-I bond. The resulting arylpalladium(II) iodide intermediate then undergoes transmetalation with the copper(I) acetylide, leading to the formation of an alkynyl-arylpalladium(II) complex. Subsequent reductive elimination furnishes the 5-alkynyl-2-bromo-3-methylbenzoic acid and regenerates the palladium(0) catalyst. The higher reactivity of the C-I bond ensures that the coupling occurs exclusively at the 5-position, leaving the C-Br bond intact for potential subsequent transformations. wikipedia.org

The table below summarizes the key mechanistic features of these transformations.

Transformation Step Description Key Intermediates Influencing Factors
Oxidative Addition Insertion of Pd(0) into the Carbon-Halogen bond. This is the selectivity-determining step.Aryl-Pd(II)-Halide complexC-X Bond Strength (I < Br), Ligands on Pd, Solvent
Transmetalation Transfer of the organic group from the organometallic reagent (Boron or Copper) to the Pd(II) center.Diorgano-Pd(II) complexNature of the organometallic reagent, Base, Additives
Reductive Elimination Formation of the new C-C bond and regeneration of the Pd(0) catalyst.Product and Pd(0) catalystSteric and electronic properties of the ligands and the coupled groups

Derivatives and Analogs of 2 Bromo 5 Iodo 3 Methylbenzoic Acid: Synthesis and Advanced Applications

Synthesis of Esters, Amides, and Anhydrides

The carboxylic acid moiety of 2-bromo-5-iodo-3-methylbenzoic acid is readily converted into common derivatives such as esters, amides, and anhydrides using standard organic synthesis protocols.

Esters: Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive species. For example, methyl 2-bromo-5-iodobenzoate can be synthesized from 2-bromo-5-iodobenzoic acid. echemi.comsigmaaldrich.com A common laboratory method involves the reaction of the parent acid with an alcohol in the presence of a strong acid catalyst.

Amides: Amide synthesis generally proceeds through the activation of the carboxylic acid. A highly effective method involves converting the benzoic acid to its corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂). chemicalbook.com The resulting acyl chloride is then reacted with a primary or secondary amine to form the desired amide. For instance, a similar compound, 2-iodo-5-methylbenzoic acid, is converted to 2-Iodo-N-isopropyl-5-methylbenzamide by first refluxing with thionyl chloride and then reacting the intermediate with isopropylamine (B41738) and a base like triethylamine. chemicalbook.com This two-step process is generally high-yielding. chemicalbook.com

Anhydrides: Symmetric anhydrides can be prepared by the dehydration of two molecules of the carboxylic acid, often using a strong dehydrating agent such as phosphorus pentoxide. Asymmetric anhydrides can also be synthesized, though the methods are more complex.

These derivatization reactions are fundamental for modifying the compound's solubility, reactivity, and biological properties, and for preparing it for subsequent coupling reactions.

Synthesis of Isomeric and Homologous Halogenated Methylbenzoic Acid Derivatives

The synthesis of various isomers of halogenated methylbenzoic acids often involves multi-step procedures starting from substituted toluenes or anilines. The specific placement of the halogen atoms is directed by the substituents already present on the aromatic ring.

Common synthetic strategies include:

Sandmeyer Reaction: This classic method is used to introduce bromine or iodine onto an aromatic ring by diazotization of a primary amine. For example, the synthesis of 2-bromo-4-fluoro-5-methylbenzoate involves treating methyl 2-amino-4-fluoro-5-methylbenzoate with sodium nitrite (B80452) in hydrobromic acid, followed by the addition of copper(I) bromide. chemicalbook.com Similarly, an iodo group can be introduced by reacting a diazonium salt with potassium iodide. chemicalbook.comgoogle.com

Electrophilic Aromatic Substitution: Direct halogenation of a benzoic acid derivative can provide specific isomers. For instance, the synthesis of 2-bromo-3-methylbenzoic acid can be achieved from p-nitrotoluene, which is first brominated and then undergoes a series of transformations including cyanide displacement and hydrolysis. orgsyn.org The synthesis of 5-iodo-2-methylbenzoic acid has been accomplished by iodinating 2-methylbenzoic acid in the presence of an oxidizing agent and a microporous catalyst, a method that offers high yield and selectivity. google.comgoogleapis.com

Below is a table of several known isomers of bromo-iodo-methylbenzoic acid, highlighting the diversity of structures that can be synthesized.

Compound NameMolecular FormulaCAS Number
3-Bromo-5-iodo-2-methylbenzoic acidC₈H₆BrIO₂1022983-50-1
4-Bromo-5-iodo-2-methyl-benzoic acidC₈H₆BrIO₂1022983-51-2
5-Bromo-2-iodo-3-methylbenzoic acidC₈H₆BrIO₂1263376-42-6
5-Bromo-3-iodo-2-methylbenzoic acidC₈H₆BrIO₂1379364-28-9
2-Bromo-5-iodobenzoic acidC₇H₄BrIO₂25252-00-0
3-Bromo-5-iodobenzoic acidC₇H₄BrIO₂188815-32-9

Note: The data in this table is compiled from various chemical supplier and database sources for isomeric comparison. biosynth.comsigmaaldrich.combldpharm.comcymitquimica.comnih.govbldpharm.com

Organometallic Complexes Derived from this compound as Ligands

While specific, isolated organometallic complexes featuring this compound as a formal ligand are not extensively detailed in the literature, its structural features make it a highly suitable candidate for coordination chemistry. Its utility is most prominent in its role as a substrate in transition-metal-catalyzed cross-coupling reactions, which proceed via organometallic intermediates.

The potential coordination modes are:

Carboxylate Coordination: The carboxylate group, formed upon deprotonation, can act as a classic mono- or bidentate ligand, coordinating to a metal center through its oxygen atoms.

Oxidative Addition: The carbon-iodine and carbon-bromine bonds are reactive sites for oxidative addition with low-valent transition metals, particularly palladium and nickel. This is the key initial step in cross-coupling reactions like Suzuki, Heck, and Sonogashira. The greater reactivity of the C-I bond compared to the C-Br bond allows for selective, stepwise reactions at the two halogenated positions.

This differential reactivity makes the compound a powerful tool in organometallic chemistry for the sequential construction of complex molecular architectures. sigmaaldrich.comgoogle.com

Application as Building Blocks in Complex Molecule Synthesis

The unique substitution pattern of this compound and its isomers makes them versatile building blocks for creating more complex molecules, particularly for the pharmaceutical and specialty chemical industries. google.com

While this compound is a valuable synthetic intermediate, its specific documented use as a starting material in the total synthesis of a named natural product is not prominently reported in available literature. However, its structural motifs are relevant, and related halogenated aromatic compounds are frequently employed in the synthesis of complex natural products where precise substitution patterns are required.

The most significant application of these compounds is as intermediates in the synthesis of specialty chemicals and potential agrochemicals. google.com The ability to perform selective cross-coupling reactions at the iodo and bromo positions is a key advantage. Typically, the more reactive C-I bond can be functionalized first, for example, in a Sonogashira or Heck coupling reaction, leaving the C-Br bond intact for a subsequent, different coupling reaction. sigmaaldrich.com

This stepwise functionalization allows for the controlled and regioselective introduction of different substituents, which is a powerful strategy for building up the complex scaffolds required for pharmaceuticals and advanced materials. For example, 3-bromo-5-iodobenzoic acid is used as a starting reagent for the synthesis of a thromboxane (B8750289) receptor antagonist, demonstrating the utility of such building blocks in medicinal chemistry. sigmaaldrich.com The synthesis of 2-bromo-5-iodobenzyl alcohol, an intermediate itself, highlights the industrial relevance of these structures. google.com

Supramolecular Assembly and Self-Assembled Structures Utilizing Derivatives

Derivatives of halogenated benzoic acids are excellent candidates for constructing ordered supramolecular assemblies through non-covalent interactions. The key interactions that drive self-assembly are hydrogen bonding and, increasingly recognized, halogen bonding.

A study on the co-crystallization of 4-bromo-3,5-dihydroxybenzoic acid (a structural analog) with various nitrogen-donor compounds provides significant insight into these processes. nih.gov In these systems, molecular recognition is established through strong O-H···N hydrogen bonds between the carboxylic acid/hydroxyl groups and the nitrogen atoms of the co-formers. nih.gov This often results in the formation of elegant and complex networks, including stacked sheets and interpenetrating patterns. nih.gov

For derivatives of this compound, similar principles apply:

Hydrogen Bonding: The carboxylic acid group is a robust hydrogen bond donor and acceptor, capable of forming strong, dimeric synthons (R₂²(8) motif) or interacting with other functional groups to guide the assembly of larger structures.

Halogen Bonding: Both the bromine and iodine atoms can act as halogen bond donors, interacting with Lewis basic sites (e.g., lone pairs on oxygen, nitrogen, or even other halogens). The larger, more polarizable iodine atom is a particularly effective halogen bond donor.

By carefully selecting co-formers or modifying the benzoic acid with other functional groups, it is possible to program the self-assembly of its derivatives into specific and functional supramolecular architectures.

Design Principles for Hydrogen- and Halogen-Bonded Networks

The rational design of multi-component molecular solids, such as cocrystals, relies on a detailed understanding of the non-covalent interactions that govern their self-assembly. In the context of this compound and its analogs, both hydrogen and halogen bonds are pivotal in the construction of extended supramolecular architectures.

Hydrogen Bonding:

Hydrogen bonds are a cornerstone of supramolecular design, offering directionality and tunable strength. nsf.govresearchgate.net Key principles influencing hydrogen bond formation include:

Electronegativity and Steric Effects: The strength of a hydrogen bond is influenced by the electronegativity of the donor and acceptor atoms and the steric hindrance around these sites. nsf.gov

Electrostatic and π-Conjugation Effects: Electrostatic interactions and resonance assistance, where π-conjugation enhances bond strength, are significant factors. nsf.gov For instance, resonance-assisted hydrogen bonds (RAHBs) exhibit shorter bond distances and other spectral shifts indicative of stronger interactions. nsf.gov

Network Cooperativity: The formation of one hydrogen bond can influence the strength of adjacent bonds within a network. nsf.gov

In the assembly of networks involving benzoic acids, the carboxylic acid dimer is a common and robust synthon. However, the introduction of other functional groups, such as in this compound, allows for the formation of more complex hydrogen-bonded motifs.

Halogen Bonding:

Halogen bonding is an attractive, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing nature of the substituent to which it is attached.

Key design principles for halogen-bonded networks include:

Strength and Directionality: Halogen bonds offer moderate strength and high directionality, making them a reliable tool in crystal engineering. nih.govbeilstein-journals.org The interaction is typically linear, with the C-X···A angle approaching 180°, where X is the halogen and A is the halogen bond acceptor. nih.gov

Competition and Synergy with Hydrogen Bonds: In molecules containing both hydrogen and halogen bond donors and acceptors, a competition or synergy between these interactions dictates the final supramolecular structure. nih.govmdpi.com For example, a robust hydrogen-bonded synthon can form the primary structure, while halogen bonds provide secondary, organizing interactions to extend the network into higher dimensions. nih.gov

Types of Halogen Bonds: Halogen bonds can be categorized based on the nature of the acceptor, such as n-type (involving a lone pair, e.g., on a nitrogen or oxygen atom) and π-type (involving an electron-rich aromatic system). nih.gov

The presence of both a bromine and an iodine atom on the this compound scaffold provides distinct opportunities for halogen bonding, with the iodine atom typically forming stronger interactions.

Cocrystal Formation and Crystal Engineering

Crystal engineering utilizes the principles of intermolecular interactions to design and synthesize crystalline solids with desired structures and properties. For this compound and its derivatives, cocrystallization is a key strategy to modify physicochemical properties and create novel materials.

Cocrystals are multi-component crystals where the constituents are held together by non-covalent interactions, primarily hydrogen and halogen bonds. nih.govresearchgate.net The formation of cocrystals can be rationalized through the concept of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions.

Synthesis of Cocrystals:

Mechanochemistry, such as ball milling, has emerged as an efficient and environmentally friendly method for cocrystal synthesis. researchgate.net This technique can be used to screen for new cocrystal forms by varying parameters like solvent volume and milling time. researchgate.net

Role of this compound in Crystal Engineering:

The structure of this compound is well-suited for crystal engineering due to:

Multiple Interaction Sites: It possesses a carboxylic acid group for strong hydrogen bonding, and both bromine and iodine atoms for directional halogen bonding.

Hierarchical Assembly: The stronger hydrogen bonds can direct the primary assembly of supramolecular motifs, which are then organized into extended networks by the weaker but still significant halogen bonds. nih.gov

Table 1: Examples of Supramolecular Synthons in Crystal Engineering

Synthon TypeInteracting GroupsResulting Motif
HomosynthonCarboxylic acid ... Carboxylic acidDimer
HeterosynthonCarboxylic acid ... PyridineSalt or Cocrystal
HeterosynthonCarboxylic acid ... AmideCocrystal

Advanced Materials Science Applications (e.g., MOFs, COFs, Liquid Crystals incorporating the scaffold)

While specific examples of this compound being incorporated into Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), or liquid crystals are not extensively documented in the provided search results, the structural features of this compound and its analogs make them promising candidates for such applications.

Metal-Organic Frameworks (MOFs):

MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The carboxylic acid group of this compound can act as a linker to coordinate with metal centers. The halogen atoms could then decorate the pores of the resulting framework, potentially influencing gas sorption properties or catalytic activity. Coordination polymers using related benzoic acids, such as 3,5-dinitro-4-methylbenzoic acid, have been shown to form open-frame networks mediated by hydrogen bonds. rsc.org

Covalent Organic Frameworks (COFs):

COFs are porous, crystalline polymers formed from the self-assembly of organic building blocks linked by strong covalent bonds. While direct incorporation of this compound into a COF is not reported, the principles of COF synthesis can be applied. For instance, related aromatic compounds are used as building units in COF construction. rsc.org The functional groups on the benzoic acid could be modified to participate in the covalent bond-forming reactions used in COF synthesis, leading to materials with tailored properties for applications like chemical protection. rsc.org

Liquid Crystals:

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The rigid, anisotropic shape of molecules is a key factor in the formation of liquid crystalline phases. The substituted benzoic acid core of this compound provides a rigid scaffold that, when incorporated into a larger molecular structure with appropriate flexible chains, could lead to the development of new liquid crystalline materials. The strong dipole moments associated with the C-Br and C-I bonds could also influence the dielectric properties of such materials.

Advanced Analytical and Methodological Developments for 2 Bromo 5 Iodo 3 Methylbenzoic Acid

Chromatographic Separation Techniques (HPLC, GC) for Purity Assessment, Isomer Separation, and Isolation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for the analysis of 2-Bromo-5-iodo-3-methylbenzoic acid. These methods are indispensable for assessing the purity of synthesized batches, separating it from its isomers, and for its isolation.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A novel gradient reverse-phase HPLC method has been demonstrated to be effective in determining the purity of similar halogenated benzoic acids, such as 2,4,6-trifluorobenzoic acid, in the presence of their impurities. ekb.eg Such methods are typically validated according to International Conference on Harmonisation (ICH) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness. ekb.eg The separation of positional isomers of substituted benzoic acids, which can be a significant challenge, has been optimized using HPLC by adjusting factors like the type and length of the column and the concentration of acid modifiers in the mobile phase. researchgate.net For instance, the separation of toluic acid isomers has been achieved on a C18 column with a mobile phase containing an acetonitrile (B52724) gradient and an acid modifier. researchgate.net Commercial suppliers of this compound often provide HPLC data to certify the purity of their products, which is a testament to the importance of this technique. bldpharm.com

Gas Chromatography (GC) , often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is another powerful tool for the analysis of volatile derivatives of this compound. For GC analysis, derivatization of the carboxylic acid group to a more volatile ester, such as a methyl ester, is a common practice. nih.govnih.gov This approach has been successfully used for the determination of various benzoic acid derivatives in different matrices. nih.gov The separation of isomers is also achievable with GC, where the choice of the capillary column's stationary phase plays a critical role. Non-polar stationary phases are often employed for the separation of derivatized benzoic acids. nih.gov

Table 1: Comparison of Chromatographic Techniques for the Analysis of Halogenated Benzoic Acids

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analytes Non-volatile and thermally labile compounds.Volatile or semi-volatile compounds (derivatization may be required).
Purity Assessment High resolution allows for the detection of trace impurities.High efficiency provides excellent separation of volatile impurities.
Isomer Separation Effective for positional isomers; method development can be complex. researchgate.netCapable of separating isomers, especially with optimized columns and temperature programs. nih.gov
Isolation Preparative HPLC can be used to isolate pure compounds.Preparative GC is less common for this class of compounds.
Common Detectors UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS).Flame Ionization Detector (FID), Mass Spectrometry (MS).

Hyphenated Techniques (LC-MS, GC-MS, LC-NMR) for Complex Mixture Analysis and Structural Confirmation

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for the analysis of complex mixtures and the unambiguous structural confirmation of compounds like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern analytical chemistry. It combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. For halogenated compounds, the isotopic pattern of bromine (79Br and 81Br in approximately a 1:1 ratio) and the monoisotopic nature of iodine (127I) provide a distinct signature in the mass spectrum, aiding in the identification of the target compound in complex matrices. oup.com LC-MS methods, particularly with high-resolution mass spectrometers like time-of-flight (TOF) or Orbitrap analyzers, are invaluable for the structural elucidation of unknown impurities and degradation products. nih.govnih.gov Tandem mass spectrometry (MS/MS or MSn) experiments can provide detailed structural information by fragmenting the parent ion and analyzing the resulting fragment ions. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of derivatized this compound. Electron ionization (EI) is a common ionization technique in GC-MS, which can lead to extensive fragmentation, providing a fingerprint-like mass spectrum that is useful for library matching and structural confirmation. nih.gov The fragmentation patterns of derivatized benzoic acid isomers can be influenced by the position of the substituents, a phenomenon known as the "ortho effect," which can aid in their differentiation. nih.gov Isotope dilution GC-MS, where a stable isotope-labeled internal standard is used, can provide highly accurate and precise quantification. scispace.comrsc.org

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) represents a powerful, albeit less common, hyphenated technique that directly couples HPLC with NMR spectroscopy. nih.govnih.goviosrphr.org This technique allows for the acquisition of detailed structural information (1H NMR, 13C NMR, etc.) of compounds as they elute from the chromatography column, eliminating the need for tedious offline isolation. iosrphr.orgmdpi.com LC-NMR is particularly useful for the unambiguous identification of isomers, where mass spectrometry alone may not be sufficient. nih.gov The development of cryogenically cooled probes and higher magnetic field strengths has significantly improved the sensitivity of LC-NMR, making it more accessible for the analysis of low-concentration components. mdpi.com

Development of Specialized Assays for Quantitative Determination

The accurate quantification of this compound is crucial for many applications. While general chromatographic methods with standard calibration can be used, the development of specialized assays can offer higher throughput, sensitivity, or applicability to specific matrices.

For halogenated carboxylic acids, derivatization followed by HPLC with UV or fluorescence detection is a common strategy to enhance sensitivity and selectivity. google.com A patent describes a method for determining small-molecule halogenated carboxylic acids in pharmaceuticals by derivatizing them with a nitrophenylhydrazine (B1144169) reagent, which generates a product with strong absorption in the UV-visible region, thus improving detection limits. google.com The validation of such methods typically includes assessing specificity, linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). ekb.egthaiscience.info

Isotope dilution mass spectrometry (IDMS) is considered a primary ratio method and can be employed to develop a highly accurate and precise quantitative assay. scispace.comrsc.org This involves synthesizing an isotopically labeled analog of this compound to be used as an internal standard. While resource-intensive to develop, an IDMS method can serve as a reference method for the calibration of other, more routine, quantitative assays.

Table 2: Key Parameters in the Validation of Quantitative Assays for Halogenated Benzoic Acids

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interference from blank or placebo at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99. thaiscience.info
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of spiked analyte typically within 80-120%. thaiscience.info
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) typically < 2-3%.
LOD/LOQ The lowest amount of analyte that can be detected/quantified with acceptable precision and accuracy.Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. researchgate.net

Microfluidic Synthesis and High-Throughput Screening Applied to Halogenated Benzoic Acid Chemistry

Recent advancements in microfluidics and high-throughput screening (HTS) are revolutionizing chemical synthesis and analysis, with potential applications in the chemistry of halogenated benzoic acids.

Microfluidic Synthesis offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. The continuous nature of flow chemistry in microreactors allows for rapid reaction optimization and scaling. While the direct microfluidic synthesis of this compound has not been specifically reported, the synthesis of other functionalized compounds, including those with carboxylic acid groups, has been demonstrated. acs.org For example, the continuous-flow synthesis of highly functionalized 1,2,4-oxadiazoles starting from carboxylic acids has been achieved. The use of microfluidic platforms for the synthesis of metal-organic frameworks (MOFs) using benzoic acid as a modulator has also been explored, showcasing the versatility of this technology. nih.govscispace.com

High-Throughput Screening (HTS) enables the rapid testing of a large number of compounds or reaction conditions. rsc.org In the context of halogenated benzoic acid chemistry, HTS can be employed for several purposes:

Reaction Optimization: Screening a wide range of catalysts, solvents, and other reaction parameters to find the optimal conditions for the synthesis of this compound or its derivatives.

Discovery of New Reactions: Identifying new transformations that can be performed on the halogenated benzoic acid scaffold.

Biological Screening: Testing libraries of halogenated benzoic acid derivatives for biological activity in drug discovery or agrochemical research. nih.gov

DNA-encoded library (DEL) technology, a powerful HTS method, has been used with halogenated benzoic acid derivatives to create vast libraries of compounds for screening against biological targets. rsc.org The development of robust and miniaturized analytical methods, often based on LC-MS, is crucial for the analysis of the large number of samples generated in HTS campaigns.

Future Research Directions and Emerging Paradigms for 2 Bromo 5 Iodo 3 Methylbenzoic Acid Chemistry

Exploiting Halogen Bonding in Advanced Materials, Drug Discovery, and Catalysis

The unique electronic properties of the bromine and iodine substituents on the 2-Bromo-5-iodo-3-methylbenzoic acid scaffold make it a compelling candidate for leveraging halogen bonding. This non-covalent interaction, where a halogen atom acts as an electrophilic species (a Lewis acid), is gaining significant attention for its strength and directionality, rivaling traditional hydrogen bonds. The iodine atom, in particular, is a strong halogen bond donor due to its high polarizability.

In advanced materials , this compound can serve as a "tecton" or building block for creating complex supramolecular assemblies. researchgate.net Research on related dihalogenated benzoic acids complexed with rare-earth metals has shown that halogen bonding (including halogen–halogen, halogen–oxygen, and halogen–π interactions) plays a crucial role in directing the formation of distinct crystal structures. researchgate.net The likelihood of these interactions increases with the size and polarizability of the halogen, suggesting that the iodo-substituent of this compound would be a dominant structure-directing element. researchgate.net Future work could explore the self-assembly of this acid into liquid crystals or its integration into coordination polymers where halogen bonds dictate the network topology, potentially leading to materials with novel optical or electronic properties.

In drug discovery , the iodine atom's ability to form halogen bonds can be exploited to enhance binding affinity and specificity for biological targets. The mechanism of action for structurally related compounds often involves the interaction of the halogen atom with enzymes or receptors. For instance, in kinase inhibition, a well-placed halogen bond to a carbonyl oxygen or other Lewis basic residue in an active site can significantly improve the potency of an inhibitor. acs.org Research is directed at designing inhibitors where the iodo-group of the benzoic acid derivative forms a specific, stabilizing halogen bond within the target protein, leading to more effective therapeutic agents for conditions like cancer or inflammatory diseases. acs.org

In catalysis , halogen bonding is an emerging tool for organocatalysis. Diaryliodonium salts, which can be derived from iodoarenes, can act as Lewis-acidic organocatalysts, activating substrates through halogen bonding. acs.org Future research could investigate whether this compound or its derivatives can catalyze reactions by activating electrophiles or stabilizing transition states through these specific non-covalent interactions.

Sustainable Synthesis Routes, Biocatalysis, and Chemoenzymatic Transformations

The development of environmentally benign and efficient synthetic methods is a key focus in modern chemistry. For halogenated benzoic acids, this involves moving away from harsh reagents and multi-step procedures towards more sustainable catalytic approaches.

Sustainable Synthesis Routes are being explored through novel catalytic systems. One promising direction is the hydrodehalogenation of halogenated aromatic compounds using non-precious metal catalysts like nickel-based systems. researchgate.net For instance, Raney Al-Ni alloys have proven effective for the rapid degradation of chlorinated benzoic acids and could be adapted for bromo- and iodo-derivatives. researchgate.net Another green approach is photocatalysis, where visible light is used to drive chemical transformations. Novel proton-coupled electron transfer (PCET) catalysts are being developed for the direct decarboxylative functionalization of a wide range of carboxylic acids, offering a mild route to transform the benzoic acid moiety. chemrxiv.org Furthermore, methods for the direct C-H iodination of benzoic acids using iridium catalysts under additive-free conditions represent a significant step forward in atom economy and sustainability. acs.org

Biocatalysis offers a highly selective and green alternative for transforming benzoic acid derivatives. Enzymes such as benzoate (B1203000) dioxygenases have been used to dihydroxylate benzoic acids with high regioselectivity. oup.com Research into the substrate specificity of these enzymes could lead to engineered biocatalysts capable of selectively transforming this compound into valuable chiral building blocks. oup.com Chemoenzymatic strategies, which combine the best of chemical and biological catalysis, could be employed. For example, a chemical step could install the halogen atoms, followed by an enzymatic resolution or transformation to produce enantiomerically pure intermediates for pharmaceuticals. ncl.res.in

The table below summarizes emerging sustainable methods applicable to halogenated benzoic acids.

MethodCatalyst/SystemTransformationPotential Advantage
HydrodehalogenationRaney Al-Ni alloyRemoval of halogen atomsUse of non-precious metals, rapid reaction. researchgate.net
Photocatalysis (PCET)AzaanthraquinoneDecarboxylative functionalizationUses light energy, mild conditions. chemrxiv.org
C-H ActivationIridium(III) complexortho-IodinationHigh atom economy, additive-free. acs.org
BiocatalysisBenzoate Dioxygenasecis-DihydroxylationHigh stereoselectivity, aqueous conditions. oup.com

Integration into Advanced Functional Materials and Nanomaterials

The rigid structure and diverse functional groups (carboxylic acid, methyl, bromo, iodo) of this compound make it an excellent candidate for incorporation into advanced functional materials.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are crystalline porous materials built from organic linkers and inorganic nodes. The defined geometry of this compound allows it to act as a linker in the construction of these frameworks. acs.orgresearchgate.netacs.org The presence of halogen atoms can tune the electronic properties of the resulting framework and provide sites for post-synthetic modification. The potential for halogen bonding can also direct the assembly of these frameworks and influence their guest-binding properties. researchgate.net Future research will focus on synthesizing MOFs and COFs using this linker to create materials for gas storage, separation, or heterogeneous catalysis. acs.orgscribd.com

Self-Assembled Monolayers (SAMs) are ordered molecular layers that form spontaneously on a substrate surface. Benzoic acid derivatives are used to form SAMs that act as hole-selective layers in high-efficiency inverted perovskite solar cells. researchgate.net The different functional groups on this compound can be used to precisely tune the work function and surface energy of substrates like indium tin oxide (ITO). The bromo and iodo groups offer sites for further chemical reactions, allowing for the sequential deposition of multiple layers to create complex, highly-ordered interfaces. researchgate.net This could lead to more efficient and stable optoelectronic devices.

The table below outlines potential applications in advanced materials.

Material TypeRole of this compoundPotential Application
Metal-Organic Frameworks (MOFs)Organic Linker/TectonGas separation, catalysis, sensing. acs.orgacs.org
Covalent Organic Frameworks (COFs)Building BlockElectronics, energy storage.
Self-Assembled Monolayers (SAMs)Surface ModifierHole-selective layers in perovskite solar cells. researchgate.net
Liquid CrystalsMesogen CoreDisplay technologies, sensors.

Mechanistic Insights into Biological Target Interactions

A deep understanding of how a molecule interacts with its biological target at a molecular level is crucial for modern drug design. For this compound, research focuses on its use as a scaffold for inhibitors that target specific enzymes and receptors, with an emphasis on molecular recognition.

Molecular Recognition is driven by a combination of interactions, and the halogens on this benzoic acid derivative play a key role. The iodine atom, being large and polarizable, can form strong halogen bonds with Lewis basic sites (e.g., carbonyl oxygens, nitro groups) on a protein target. acs.org This highly directional interaction can lock the inhibitor into a specific conformation, increasing binding affinity and selectivity. The bromine atom can participate in similar, albeit weaker, interactions. Computational modeling and high-resolution structural biology (like X-ray crystallography) are key tools to visualize and understand these interactions, guiding the design of more potent inhibitors.

Enzyme Inhibition Mechanisms often involve the compound acting as a competitive inhibitor, mimicking a natural substrate or ligand. Structural analogs of halogenated benzoic acids have shown activity as inhibitors of MEK kinases, which are critical components of cellular signaling pathways implicated in cancer. In the development of pan-BCR-ABL inhibitors for treating leukemia, substituted iodobenzamide cores have been utilized. acs.org It was predicted that specific molecular features could form hydrogen bonds with key residues like Ile360 in the kinase's activation loop, a crucial interaction for potent inhibition. acs.org Similarly, derivatives of 2-bromo-3-methylbenzoic acid have been explored as agonists for the S1P5 receptor, which is involved in CNS disorders, demonstrating the scaffold's versatility in targeting different protein classes. ed.ac.ukrsc.org Future mechanistic studies will focus on using biophysical techniques (e.g., Isothermal Titration Calorimetry) and structural analysis to precisely map the binding interactions and conformational changes that lead to enzyme inhibition or receptor modulation.

Target ClassKey Interaction MechanismTherapeutic Area
Kinases (e.g., MEK, BCR-ABL)Halogen bonding, Hydrogen bonding with active site residues. acs.orgCancer. acs.org
G-Protein Coupled Receptors (e.g., S1P5)Specific interactions with receptor binding pocket. rsc.orgCNS Disorders (e.g., Multiple Sclerosis). rsc.org

Development of Novel Catalytic Systems for Transformations Involving Halogenated Benzoic Acids

The development of new catalytic systems is essential for efficiently synthesizing and functionalizing halogenated benzoic acids like this compound. Research is focused on creating catalysts that are more selective, operate under milder conditions, and tolerate a wider range of functional groups.

A significant breakthrough has been the development of an Iridium(III)-catalyzed system for the ortho-iodination of benzoic acids . acs.org This method is remarkable because it proceeds under extraordinarily mild conditions and, crucially, in the absence of any additives or bases, which are often required in other systems. acs.org The reaction is highly selective for the position ortho to the carboxylic acid directing group and tolerates air and moisture, making it highly practical. Mechanistic studies suggest the reaction proceeds through a rate-limiting metalation followed by an Ir(III)/Ir(V) catalytic cycle. acs.org

Another major area is the transition-metal-catalyzed C-H functionalization . The carboxylic acid group is an effective directing group, guiding catalysts (often based on palladium, rhodium, or iridium) to functionalize the C-H bonds at the ortho positions. This allows for the direct introduction of various groups (e.g., aryl, alkyl, vinyl) without the need for pre-functionalization, leading to more efficient and atom-economical syntheses.

Furthermore, novel systems are being developed for other key transformations:

Decarboxylative Coupling: Photocatalytic systems that enable the decarboxylation of benzoic acids to generate aryl radicals offer a powerful method for forming new C-C or C-heteroatom bonds. chemrxiv.org

Hydrodehalogenation: Advanced nickel-based catalysts are being designed for the selective removal of halogen atoms, which can be useful for late-stage diversification of complex molecules. researchgate.net

Coupling Reactions: Research continues on improving catalysts for classic cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, making them more active for challenging substrates like di-halogenated arenes and enabling reactions at lower temperatures with lower catalyst loadings. acs.org

The table below highlights some of these novel catalytic systems.

Catalyst SystemTransformationKey Features
Iridium(III) Complex in HFIPortho-Iodination of Benzoic AcidsAdditive- and base-free; mild conditions; high yields. acs.org
Palladium(II) Acetateortho-Olefination of Benzoic AcidsDirect C-H functionalization directed by the carboxyl group.
Azaanthraquinone PhotocatalystDecarboxylative Amination/DeuterationUses light energy; broad substrate scope. chemrxiv.org
Copper(I) Iodide / 8-hydroxyquinolineUllmann CondensationC-N bond formation with triazoles. google.com

Q & A

Q. What are the standard synthetic routes for 2-bromo-5-iodo-3-methylbenzoic acid?

  • Methodological Answer : The synthesis typically involves sequential halogenation and functional group manipulation. A plausible route includes:

Methylbenzoic Acid Precursor : Start with 3-methylbenzoic acid.

Bromination : Use brominating agents (e.g., Br₂/FeBr₃ or NBS) under controlled conditions to introduce bromine at the 2-position, leveraging the directing effects of the methyl and carboxylic acid groups .

Iodination : Employ iodination reagents (e.g., I₂/HNO₃ or KI/NaIO₄) to substitute hydrogen at the 5-position. The carboxylic acid group directs iodination para to itself, while steric effects from the methyl group influence regioselectivity .
Key Considerations : Monitor reaction temperatures and stoichiometry to avoid over-halogenation. Purity is confirmed via HPLC (>98% purity, as per industrial standards ).

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Peaks for methyl (δ ~2.3 ppm, singlet) and aromatic protons (δ 7.2–8.1 ppm, split due to bromine/iodine coupling). Absence of carboxylic acid proton (δ ~12 ppm) in DMSO-d₆ confirms deprotonation .
  • ¹³C NMR : Carboxylic acid carbon (δ ~170 ppm), aromatic carbons (δ 120–140 ppm), and methyl carbon (δ ~20 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak [M-H]⁻ at m/z 355 (C₈H₅BrIO₂⁻) with isotopic patterns for Br/I .
  • HPLC : Retention time comparison against standards (e.g., C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during halogenation?

  • Methodological Answer : Regioselectivity is influenced by:
  • Directing Groups : The carboxylic acid group directs electrophilic substitution to the para position (5-position), while the methyl group at 3-position sterically hinders ortho substitution .
  • Reagent Choice : Use milder iodination agents (e.g., ICl) to minimize side reactions. For bromination, FeBr₃ enhances para selectivity over ortho .
  • Computational Modeling : DFT calculations predict electron density maps to optimize reaction conditions (e.g., solvent polarity, temperature) .
    Example : In a study on 3-bromo-5-iodobenzoic acid, regioselective iodination was achieved using KI/NaIO₄ in acetic acid (yield: 85%) .

Q. What are common side products in synthesis, and how are they mitigated?

  • Methodological Answer :
  • Side Products :
  • Di-halogenated derivatives : Over-halogenation due to excess Br₂/I₂.
  • Ester Formation : Carboxylic acid reacting with alcohols (e.g., methanol) during workup .
  • Mitigation Strategies :
  • Stoichiometric Control : Limit halogenating agents to 1.1 equivalents.
  • Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester (e.g., using SOCl₂/MeOH) .
  • Chromatography : Use silica gel column chromatography with hexane/ethyl acetate gradients to isolate the target compound .

Q. How does the methyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The 3-methyl group introduces steric hindrance, affecting:
  • Suzuki Coupling : Bulky ligands (e.g., SPhos) enhance coupling efficiency at the 5-iodo position, while the methyl group slows reactivity at the 2-bromo position .
  • Ullmann Coupling : Higher temperatures (100–120°C) and CuI catalysts are required for aryl iodide activation .
    Case Study : In 2-bromo-5-iodophenylacetic acid, the methyl analog showed 20% lower yield in Sonogashira couplings compared to non-methylated derivatives due to steric effects .

Data Contradiction and Analysis

Q. How to resolve discrepancies in reported melting points or spectral data?

  • Methodological Answer : Contradictions often arise from:
  • Purity Differences : Recrystallization solvents (e.g., EtOH vs. DCM) affect crystal packing and observed melting points .
  • Analytical Conditions : NMR solvent (DMSO vs. CDCl₃) shifts proton peaks. Cross-validate with IR (carboxylic acid O-H stretch: 2500–3000 cm⁻¹) .
    Best Practices :
  • Report detailed experimental conditions (e.g., heating rate for melting points).
  • Use high-purity standards (e.g., USP-grade references) for calibration .

Applications in Research

Q. How is this compound used in designing bioactive derivatives?

  • Methodological Answer : The carboxylic acid enables derivatization into:
  • Amides : React with amines (e.g., HATU/DIPEA) for kinase inhibitor candidates .
  • Esters : Improve cell permeability for antimicrobial testing (e.g., methyl ester via Fischer esterification) .
    Example : 3-bromo-5-iodobenzoic acid was esterified to phenyl esters for protease inhibition studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.